molecular formula C15H30N4O7 B611197 t-Boc-Aminooxy-PEG4-azide CAS No. 2100306-64-5

t-Boc-Aminooxy-PEG4-azide

Cat. No. B611197
M. Wt: 378.43
InChI Key: RIZQRNYLIDPPFQ-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG4-azide is a crosslinker containing a t-Boc-aminooxy group and an azide group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . Aminooxy PEG Linkers may be useful in bioconjugation experiments .


Synthesis Analysis

T-Boc-Aminooxy-PEG4-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-Aminooxy-PEG4-azide is C15H30N4O7 . It has a molecular weight of 378.4 g/mol . The functional group is Boc-protected aminooxy/Azide .


Chemical Reactions Analysis

The azide group in t-Boc-Aminooxy-PEG4-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

T-Boc-Aminooxy-PEG4-azide is a solid powder . It is soluble in DMSO . .

Scientific Research Applications

Synthesis and Modification of Insulin Derivatives

The reagent tert-butyloxycarbonyl (Boc)-azide has been employed in the synthesis of insulin derivatives. These derivatives have been synthesized and characterized through various methods, demonstrating high biological activity, similar to native insulin (Lévy, 1973).

Chemoselective Conjugation to Proteins

Boc-protected aminooxy initiators have been used in atom transfer radical polymerization (ATRP) for the synthesis of polymers, demonstrating effective chemoselective oxime formation. These polymers have been successfully conjugated to proteins, forming well-defined bioconjugates (Heredia, Tolstyka, & Maynard, 2007).

Development of Drug Carriers

PEGylated lipopeptide surfactants carrying drug-interactive motifs, including Boc derivatives, have been developed for enhancing the solubilization of drug candidates. These surfactants have been used to successfully form micelles and emulsion nanoparticles, demonstrating potential for tailored drug delivery (Gao et al., 2013).

Protein PEGylation for Half-Life Extension

PEGylation of proteins using monodisperse Boc-PEG-NH2 has been studied, allowing the identification of PEGylation sites. This process is significant in extending the serum half-life of therapeutic proteins and improving their pharmacological properties (Mero, Spolaore, Veronese, & Fontana, 2009).

Drug Delivery System in Cancer Treatment

In cancer research, PEG-nitroimidazole grafts, including Boc-amino derivatives, have been developed for targeted drug delivery in hypoxic tumor environments. This novel system shows promise for improved efficacy in treating hepatocellular carcinoma (Meng et al., 2022).

Safety And Hazards

T-Boc-Aminooxy-PEG4-azide should be stored under dry, dark conditions at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) . It should be handled with care, using chemical-resistant gloves and safety goggles . It should be washed thoroughly after handling .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O7/c1-15(2,3)26-14(20)18-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-17-19-16/h4-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQRNYLIDPPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134539
Record name 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-Aminooxy-PEG4-azide

CAS RN

2100306-64-5
Record name 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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